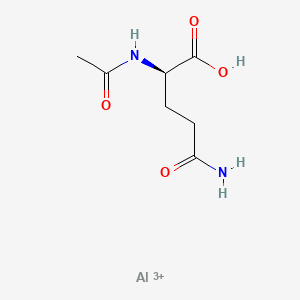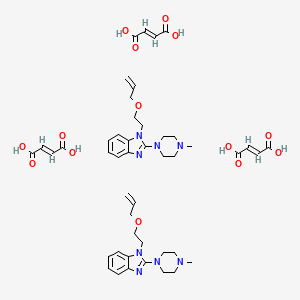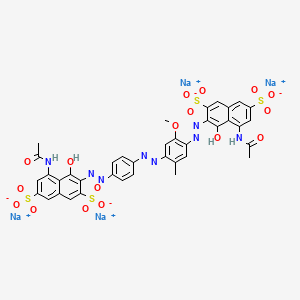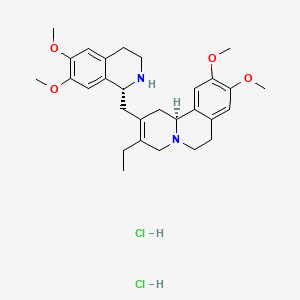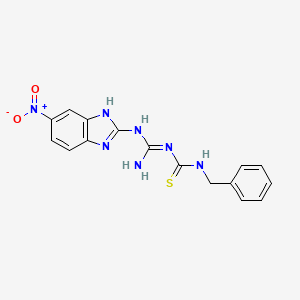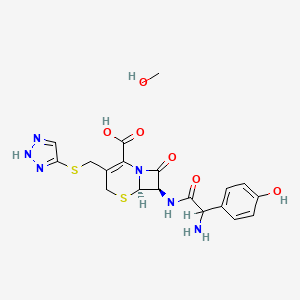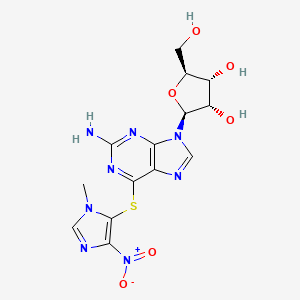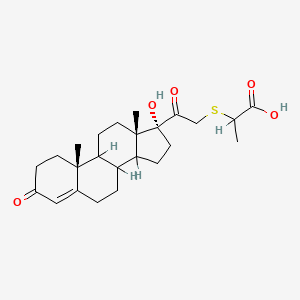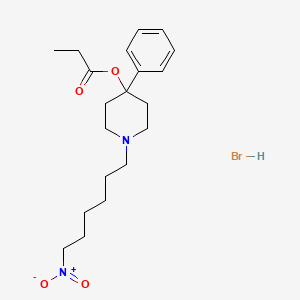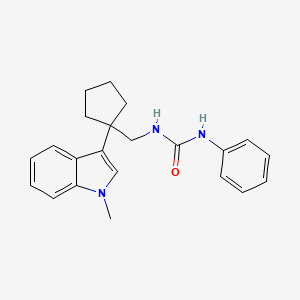
Urea, N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N'-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N’-phenyl- is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of an indole ring, a cyclopentyl group, and a phenyl group, making it a complex and unique molecule. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N’-phenyl- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, where phenylhydrazine reacts with cyclopentanone in the presence of an acid catalyst.
Alkylation: The indole derivative is then alkylated using a suitable alkylating agent to introduce the cyclopentyl group.
Urea Formation: The final step involves the reaction of the alkylated indole derivative with phenyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in these reactions include dichloromethane and ethanol, and catalysts such as lutidine may be employed to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the urea moiety, potentially leading to the formation of amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of tubulin polymerization, making it a candidate for anticancer research.
Medicine: Its antiproliferative activities against cancer cell lines such as HeLa, MCF-7, and HT-29 have been evaluated, showing promising results.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Urea, N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N’-phenyl- involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound inhibits its polymerization, leading to cell cycle arrest in the G2/M phase and inducing apoptosis in cancer cells. This mechanism is similar to that of colchicine, a well-known tubulin inhibitor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide
- N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide
- N-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazides
Uniqueness
Compared to similar compounds, Urea, N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N’-phenyl- stands out due to its unique combination of an indole ring, a cyclopentyl group, and a phenyl group
Eigenschaften
CAS-Nummer |
145131-15-3 |
|---|---|
Molekularformel |
C22H25N3O |
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
1-[[1-(1-methylindol-3-yl)cyclopentyl]methyl]-3-phenylurea |
InChI |
InChI=1S/C22H25N3O/c1-25-15-19(18-11-5-6-12-20(18)25)22(13-7-8-14-22)16-23-21(26)24-17-9-3-2-4-10-17/h2-6,9-12,15H,7-8,13-14,16H2,1H3,(H2,23,24,26) |
InChI-Schlüssel |
BWAXSUZJGFYIFP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C21)C3(CCCC3)CNC(=O)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


